molecular formula C22H23NO5 B2993213 9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010923-22-4

9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2993213
CAS RN: 1010923-22-4
M. Wt: 381.428
InChI Key: VHRSNRBDMJUHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.
BenchChem offers high-quality 9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermally Curable Benzoxazine Monomer with a Photodimerizable Coumarin Group This study discusses a monomer that possesses both benzoxazine and coumarin rings, which underwent photodimerization and demonstrated thermal ring-opening reactions. These properties suggest potential applications in materials science, particularly in the development of responsive polymers and coatings (Kiskan & Yagcı, 2007).

Synthesis of 1-Methoxy-1H-Phenanthro[9,10-c][1,2]oxazine and Its Transformation This research focuses on the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine, highlighting its potential in organic synthesis and the production of derivatives with diverse applications (Nicolaides et al., 1996).

Potentiometric Study on Acid Properties of Some 4-Hydroxy-6H-1,3-oxazin-6-ones This paper explores the weak OH acid properties of compounds similar to the one , which could have implications in understanding their behavior in biological media and potential pharmaceutical applications (Lalaev et al., 2006).

[1,3]oxazines Synthesis by Sonication Using a Magnetically-separable Basic Nano-catalyst

This study reports the green synthesis of [1,3]oxazine derivatives, highlighting an environmentally friendly approach to creating compounds with potential applications in various fields, including pharmaceuticals and materials science (Nongrum et al., 2019).

Synthesis and Pharmacological Activities of Pyrano[2,3-d]pyrimidine and Pyrano[2,3-d]pyrimidine-5-one Derivatives This research involves the synthesis of various fused oxazine derivatives, examining their potential in pharmacology, specifically for their antioxidant and anticancer activities (Mahmoud et al., 2017).

properties

IUPAC Name

9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-14-20(15-4-6-16(26-2)7-5-15)21(25)17-8-9-19-18(22(17)28-14)12-23(13-27-19)10-3-11-24/h4-9,24H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRSNRBDMJUHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCCO)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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